
Bovine ribonuclease peptide (41-61)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bovine ribonuclease peptide (41-61), also known as Bovine ribonuclease peptide (41-61), is a useful research compound. Its molecular formula is C100H162N28O32S and its molecular weight is 2300.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bovine ribonuclease peptide (41-61) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bovine ribonuclease peptide (41-61) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Mechanism of Action : Bovine RNase A exhibits antitumor properties through multiple mechanisms. Studies have shown that it can penetrate tumor cells, leading to a decrease in cytosolic RNA levels and affecting ribonuclease inhibitor (RI) interactions. This penetration is critical for its cytotoxic effects on cancer cells, such as HeLa and B16 melanoma cells. The peptide has been observed to reduce migration and invasion of these tumor cells in vitro and suppress metastasis in vivo, particularly in models of melanoma .
Case Study : In a study involving murine models, RNase A was administered at doses up to 10 µg/kg, demonstrating significant antitumor effects. The peptide altered the expression of epithelial-mesenchymal transition (EMT) markers, indicating its role in modulating tumor microenvironments and reducing invasive potential .
Immunological Applications
T Cell Activation : Bovine RNase peptide (41-61) has been shown to stimulate T cell responses when presented by antigen-presenting cells (APCs). This property is crucial for developing immunotherapies aimed at enhancing immune responses against tumors or infections .
Case Study : Research indicated that T cell hybridomas responded robustly to the peptide when presented on APCs, highlighting its potential as a vaccine component or adjuvant in immunotherapy strategies .
Biotechnological Innovations
Enzyme Engineering : The unique properties of bovine RNase A have led to its use in enzyme engineering applications. The ability to modify its structure while retaining activity opens avenues for creating novel biocatalysts for industrial processes .
Case Study : Recombinant DNA technology has been employed to produce modified forms of RNase A with enhanced stability and activity. These engineered enzymes are being explored for applications in pharmaceuticals and bioremediation .
Potential Therapeutic Uses
Antimicrobial Properties : Recent studies suggest that ribonucleases may function as antimicrobial agents by degrading RNA viruses or modulating microbial communities in the gut. The implications for treating infections or inflammatory bowel diseases (IBD) are significant .
Case Study : In experiments with RNase4-deficient mice, it was found that ribonucleases regulate gut microbiota, which could be pivotal for developing treatments for IBD by restoring microbial balance and reducing inflammation .
Bioactive Peptides in Nutraceuticals
Bovine-derived peptides, including RNase fragments, are being investigated for their health-promoting properties in nutraceuticals. These peptides may exhibit antioxidant, antihypertensive, and anti-inflammatory activities.
Eigenschaften
CAS-Nummer |
133080-20-3 |
---|---|
Molekularformel |
C100H162N28O32S |
Molekulargewicht |
2300.6 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C100H162N28O32S/c1-46(2)36-61(85(144)110-51(11)80(139)115-65(40-74(137)138)89(148)125-76(48(5)6)94(153)113-57(27-30-70(104)132)82(141)109-52(12)81(140)123-75(47(3)4)97(156)122-68(44-161)92(151)121-66(42-129)90(149)112-58(28-31-71(105)133)83(142)114-60(100(159)160)25-18-20-34-102)116-91(150)67(43-130)120-84(143)59(29-32-73(135)136)111-86(145)63(38-55-41-107-45-108-55)118-95(154)77(49(7)8)124-87(146)62(37-54-22-15-14-16-23-54)117-98(157)79(53(13)131)127-88(147)64(39-72(106)134)119-96(155)78(50(9)10)126-93(152)69-26-21-35-128(69)99(158)56(103)24-17-19-33-101/h14-16,22-23,41,45-53,55-69,75-79,129-131,161H,17-21,24-40,42-44,101-103H2,1-13H3,(H2,104,132)(H2,105,133)(H2,106,134)(H,109,141)(H,110,144)(H,111,145)(H,112,149)(H,113,153)(H,114,142)(H,115,139)(H,116,150)(H,117,157)(H,118,154)(H,119,155)(H,120,143)(H,121,151)(H,122,156)(H,123,140)(H,124,146)(H,125,148)(H,126,152)(H,127,147)(H,135,136)(H,137,138)(H,159,160)/t51-,52-,53+,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,75-,76-,77-,78-,79-/m0/s1 |
InChI-Schlüssel |
GELHJSZTSGVPPU-AHFUPFRRSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)N |
Sequenz |
KPVNTFVXESLADVQAVCSQK |
Synonyme |
ovine ribonuclease peptide (41-61) RNase 41-61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.